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molecular formula C13H14N2O2S B8702402 Methyl 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetate

Methyl 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B8702402
M. Wt: 262.33 g/mol
InChI Key: JCXZFBXQRLEYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06177454B1

Procedure details

1.87 g of N-benzylthiourea and 1.82 g of methyl 4-chloroacetoacetate were subjected to a cyclization reaction to obtain 3.10 g of methyl (2-benzylaminothiazol-4-yl)acetate.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([NH2:11])=[S:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:13][C:14](=O)[CH2:15][C:16]([O:18][CH3:19])=[O:17]>>[CH2:1]([NH:8][C:9]1[S:10][CH:13]=[C:14]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=S)N
Name
Quantity
1.82 g
Type
reactant
Smiles
ClCC(CC(=O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1SC=C(N1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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